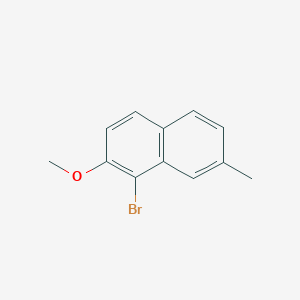

1-Bromo-2-methoxy-7-methylnaphthalene

Descripción

Propiedades

Fórmula molecular |

C12H11BrO |

|---|---|

Peso molecular |

251.12 g/mol |

Nombre IUPAC |

1-bromo-2-methoxy-7-methylnaphthalene |

InChI |

InChI=1S/C12H11BrO/c1-8-3-4-9-5-6-11(14-2)12(13)10(9)7-8/h3-7H,1-2H3 |

Clave InChI |

LEMBDJAUROUMMG-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC2=C(C=C1)C=CC(=C2Br)OC |

Origen del producto |

United States |

Métodos De Preparación

Bromination of 2-Methoxy-7-methylnaphthalene

The direct bromination of 2-methoxy-7-methylnaphthalene using molecular bromine (Br₂) in acetic acid is a foundational method. In this process, bromine is added to the naphthalene ring at the 1-position due to the directing effects of the methoxy and methyl groups. Reaction conditions typically involve:

- Solvent : Glacial acetic acid or propionic acid.

- Temperature : 30–50°C to minimize side reactions.

- Stoichiometry : 1.05–1.2 equivalents of Br₂ per substrate.

For example, bromination of 39.25 g of 2-methoxy-naphthalene in acetic acid with Br₂ yielded 1,6-dibromo-2-methoxy-naphthalene as an intermediate, which was subsequently reduced using iron powder to remove the 1-position bromine.

Iron-Mediated Dehalogenation

The dibromo intermediate undergoes regioselective debromination using metallic iron in the presence of hydrobromic acid (HBr). Key parameters include:

- Iron form : Powder or chips.

- HBr concentration : ≥2 moles per mole of dibromo derivative.

- Temperature : 45–60°C to maintain HBr saturation.

This step achieves >90% conversion to 1-bromo-2-methoxy-7-methylnaphthalene, with crystallization from isobutanol or n-heptane yielding 99.5% purity.

Modern Catalytic Bromination Approaches

Tetrabutylammonium Tribromide (Bu₄NBr₃) Catalysis

A scalable method employs Bu₄NBr₃ as a brominating agent with carboxylic acid substrates. For instance:

- Substrate : 2-Methyl-1-naphthoic acid (0.5 mmol) reacts with Bu₄NBr₃ (1.5 mmol) at 120°C for 16 hours.

- Yield : 64% of this compound alongside 2% 1,4-dibromo-2-methylnaphthalene byproduct.

- Purification : Column chromatography (hexane) separates isomers.

This method benefits from reduced bromine handling and improved regioselectivity compared to classical approaches.

Alternative Pathways via Oxidation-Methylation

Oxidation of 2-Bromo-6-methylnaphthalene

A patent by JP4028612B2 outlines a route starting with 2-hydroxy-6-methylnaphthalene:

- Bromination : Triphenylphosphine-bromine complex generates 2-bromo-6-methylnaphthalene.

- Oxidation : Molecular oxygen in acetic acid with Co/Mn catalysts converts the methyl group to a carboxylic acid.

- Methylation : Esterification with methanol and H₂SO₄ yields the final product.

Yield : 80–90% after crystallization.

Comparative Analysis of Synthesis Methods

Physicochemical Properties and Characterization

- Molecular weight : 251.12 g/mol

- Density : 1.395 g/cm³

- Boiling point : 336.7°C (predicted)

- Storage : Room temperature (stable under inert conditions)

- ¹H NMR (CDCl₃) : δ 7.28–7.26 (m, 2H), 6.70 (d, J = 8.2 Hz, 1H), 3.82 (s, 3H), 2.20 (s, 3H).

- ¹³C NMR : δ 157.0 (C-O), 133.3 (C-Br), 129.5–111.6 (aromatic carbons).

Challenges and Optimization Strategies

- Regioselectivity : Competing bromination at the 4-position requires careful control of Br₂ stoichiometry.

- Byproducts : 1,4-Dibromo derivatives (up to 2%) necessitate chromatography or recrystallization.

- Scalability : Iron-mediated methods are industrially preferred due to lower costs versus Bu₄NBr₃.

Análisis De Reacciones Químicas

Tipos de Reacciones

1-Bromo-2-metoxi-7-metilnaftaleno experimenta varias reacciones químicas, que incluyen:

Reacciones de Sustitución: El átomo de bromo puede ser sustituido por otros nucleófilos, como aminas o tioles, bajo condiciones apropiadas.

Reacciones de Acoplamiento: Puede participar en reacciones de acoplamiento cruzado, como el acoplamiento de Suzuki-Miyaura, para formar compuestos biarílicos.

Oxidación y Reducción: Los grupos metoxi y metilo pueden sufrir reacciones de oxidación o reducción, lo que lleva a la formación de diferentes grupos funcionales.

Reactivos y Condiciones Comunes

Reacciones de Sustitución: Los reactivos comunes incluyen nucleófilos como la azida de sodio o el tiolato de potasio, a menudo en presencia de una base como el carbonato de potasio.

Reacciones de Acoplamiento: Los catalizadores de paladio, como Pd(PPh3)4, se utilizan con frecuencia en las reacciones de acoplamiento de Suzuki-Miyaura, junto con ácidos borónicos o ésteres como socios de acoplamiento.

Oxidación y Reducción: Se pueden utilizar agentes oxidantes como el permanganato de potasio o agentes reductores como el hidruro de aluminio y litio.

Principales Productos Formados

Reacciones de Sustitución: Los productos incluyen naftalenos sustituidos con varios grupos funcionales que reemplazan al átomo de bromo.

Reacciones de Acoplamiento: Los compuestos biarílicos son los productos primarios.

Oxidación y Reducción: Los productos varían dependiendo de la reacción específica, desde alcoholes hasta ácidos carboxílicos.

Aplicaciones Científicas De Investigación

1-Bromo-2-metoxi-7-metilnaftaleno se utiliza en varias aplicaciones de investigación científica:

Biología: El compuesto se puede utilizar para sintetizar moléculas biológicamente activas, como posibles productos farmacéuticos o agroquímicos.

Medicina: La investigación sobre sus derivados puede conducir al desarrollo de nuevos fármacos con objetivos terapéuticos específicos.

Industria: Se emplea en la producción de productos químicos y materiales especializados, incluyendo tintes y polímeros.

Mecanismo De Acción

El mecanismo de acción de 1-Bromo-2-metoxi-7-metilnaftaleno depende de la reacción o aplicación específica. En las reacciones de acoplamiento, el átomo de bromo sufre una adición oxidativa a un catalizador de paladio, seguida de una transmetalación con un ácido borónico y una eliminación reductiva para formar el producto biarílico . Los grupos metoxi y metilo pueden influir en la reactividad y la selectividad del compuesto en varias transformaciones.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Position and Physicochemical Properties

The positions of substituents significantly alter the physicochemical and reactivity profiles of brominated naphthalenes. Key comparisons include:

Key Observations:

- Electronic Effects : Methoxy groups at the 2-position (electron-donating) deactivate the naphthalene ring toward electrophilic substitution but stabilize intermediates in cross-coupling reactions .

- Crystallinity : Compounds like 1-Bromo-4-methoxynaphthalene exhibit planar structures with strong intermolecular hydrogen bonds (e.g., O–H···O=C), enhancing crystal packing . In contrast, the methyl group in this compound may disrupt such interactions, leading to lower melting points .

Toxicological and Environmental Considerations

While naphthalene derivatives like 1-methylnaphthalene and 2-methylnaphthalene have well-documented toxicological profiles (e.g., respiratory and dermal toxicity) , brominated analogs such as this compound are less studied. The bromine atom may increase environmental persistence, necessitating careful handling and disposal .

Actividad Biológica

1-Bromo-2-methoxy-7-methylnaphthalene is a brominated derivative of methoxynaphthalene, a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound possesses a unique structural configuration that influences its biological activity. The presence of bromine and methoxy groups contributes to its reactivity and interaction with biological targets.

Biological Activities

- Antimicrobial Activity : Research indicates that brominated naphthalene derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

- Antitumor Properties : Several studies have highlighted the anticancer potential of naphthalene derivatives. For example, this compound has been evaluated for its ability to induce apoptosis in cancer cell lines. The compound's mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

- Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor, particularly in pathways related to cancer progression. Inhibitory effects on specific kinases involved in tumor growth have been documented, indicating a potential role in cancer therapy .

The biological activity of this compound is primarily attributed to its ability to interact with cellular components:

- Radical Formation : The compound can undergo electrochemical reduction, resulting in the formation of radical species that can interact with cellular macromolecules, leading to cellular damage and apoptosis .

- Protein-Ligand Interactions : Studies suggest that the addition of bromine and methoxy groups enhances binding affinity to target proteins, which is crucial for its inhibitory effects on enzymatic activity .

Case Studies

Several case studies illustrate the biological effects of this compound:

- Study on Antimicrobial Effects : A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, emphasizing its potential as a natural preservative or therapeutic agent .

- Anticancer Activity Assessment : In vitro tests demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in human breast cancer cell lines. The study highlighted ROS generation as a key mechanism behind the observed cytotoxicity .

Data Summary

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 1-Bromo-2-methoxy-7-methylnaphthalene?

- Methodological Answer : The compound can be synthesized via multi-step routes involving van Auwers ring closure, as described in a ten-step protocol starting from substituted naphthalene precursors. Critical steps include sulfonylation, olefination, and aromatization with bromine . Challenges arise in regioselectivity due to competing substitution patterns; optimizing reaction conditions (e.g., temperature, catalyst) is essential to minimize byproducts. Purification often requires fractional crystallization or column chromatography, leveraging solubility differences in alcohol/ether mixtures .

Q. How is this compound characterized structurally and spectroscopically?

- Methodological Answer :

- NMR : H and C NMR identify substituent positions via coupling patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons influenced by bromine’s deshielding effect) .

- IR : Stretching frequencies for C-Br (~560 cm) and methoxy C-O (~1250 cm) confirm functional groups .

- Mass Spectrometry : Electron ionization (EI-MS) reveals molecular ion peaks at m/z 207 (base peak for brominated naphthalene) and fragmentation patterns indicative of methoxy and methyl substituents .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Use fume hoods and personal protective equipment (PPE) to mitigate inhalation/contact risks.

- Avoid prolonged storage due to potential degradation; monitor for exothermic decomposition .

- Dispose via certified hazardous waste services, adhering to federal/state regulations .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing naphthalene derivatives be addressed?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Computational modeling (e.g., DFT calculations) predicts reactive sites, while directing groups (e.g., sulfonyl) can guide substitution. For example, in van Auwers closures, sulfuric acid concentration and temperature control ring-closure outcomes . Competing pathways (e.g., 1,2- vs. 1,7-substitution) require iterative optimization using design of experiments (DoE) .

Q. What strategies minimize bias in toxicological studies of brominated naphthalenes?

- Methodological Answer : Follow ATSDR’s risk-of-bias framework:

- Randomization : Ensure dose groups are randomized to prevent selection bias .

- Blinding : Use coded samples during data collection/analysis.

- Outcome Reporting : Predefine all endpoints to avoid selective reporting (Table C-6, ).

- Validate findings using multiple models (e.g., in vitro assays + animal studies) to confirm mechanistic consistency .

Q. How is SHELX software applied in crystallographic analysis of naphthalene derivatives?

- Methodological Answer : SHELXL refines crystal structures using high-resolution X-ray data. Key steps:

- Data Collection : Use synchrotron sources for twinned or low-symmetry crystals.

- Phasing : SHELXD/SHELXE resolve phase problems via dual-space methods.

- Validation : Check R-factors (<5%) and electron density maps for missing/disordered atoms . For macromolecular complexes, SHELXPRO interfaces with refinement pipelines .

Q. How can contradictions in environmental fate data (e.g., biodegradation rates) be resolved?

- Methodological Answer :

- Meta-Analysis : Pool data from heterogeneous studies (e.g., soil vs. aquatic systems) using inclusion criteria (Table B-1, ).

- Sensitivity Testing : Evaluate how pH, temperature, or microbial communities affect degradation.

- Biomonitoring : Cross-validate lab results with field data (e.g., sediment/soil sampling per Table B-2, ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.